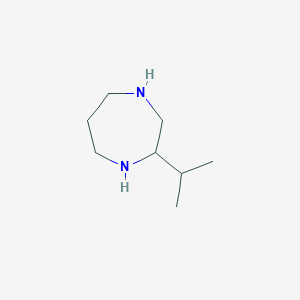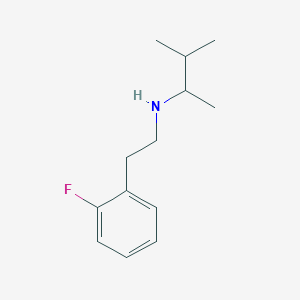
n-(2-Fluorophenethyl)-3-methylbutan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-Fluorophenethyl)-3-methylbutan-2-amine: is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a fluorine atom attached to the phenethyl group, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Fluorophenethyl)-3-methylbutan-2-amine typically involves the reaction of 2-fluorophenethylamine with 3-methylbutan-2-one under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: n-(2-Fluorophenethyl)-3-methylbutan-2-amine can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: Halogenation reactions can occur, where the fluorine atom may be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of catalysts.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: n-(2-Fluorophenethyl)-3-methylbutan-2-amine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and receptor binding affinities.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating neurological disorders and other medical conditions.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of n-(2-Fluorophenethyl)-3-methylbutan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The fluorine atom in the phenethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The pathways involved may include modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Phenethylamine: A basic structure similar to n-(2-Fluorophenethyl)-3-methylbutan-2-amine but without the fluorine substitution.
2-Fluoroamphetamine: Another fluorinated phenethylamine with different substitution patterns and biological activities.
3-Methylbutan-2-amine: A structurally related compound with a different substitution on the amine group.
Uniqueness: this compound is unique due to the presence of both the fluorine atom and the 3-methylbutan-2-amine moiety, which can confer distinct chemical and biological properties compared to other similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C13H20FN |
|---|---|
Poids moléculaire |
209.30 g/mol |
Nom IUPAC |
N-[2-(2-fluorophenyl)ethyl]-3-methylbutan-2-amine |
InChI |
InChI=1S/C13H20FN/c1-10(2)11(3)15-9-8-12-6-4-5-7-13(12)14/h4-7,10-11,15H,8-9H2,1-3H3 |
Clé InChI |
DNDZKNOEMDDOQY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)NCCC1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




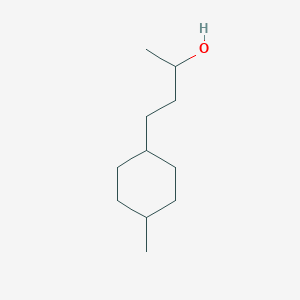

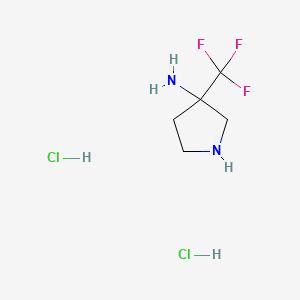
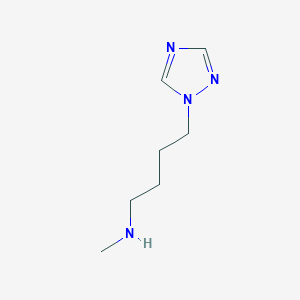

![N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B13521638.png)

![6-(furan-2-yl)-3-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid](/img/structure/B13521646.png)
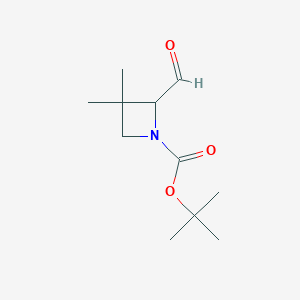
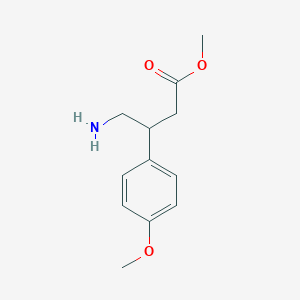
![4-[(3-Pyrazolyl)oxy]piperidine](/img/structure/B13521670.png)
